![molecular formula C16H14N4O B11849260 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone CAS No. 62141-19-9](/img/structure/B11849260.png)
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone
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Overview
Description
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
The synthesis of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the cyclopentanone moiety. One common synthetic route includes the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with ethyl cyanoacetate to form the pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is then reacted with cyclopentanone under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazolo[3,4-d]pyrimidine ring.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1a | A549 (Lung) | 2.24 | Induces apoptosis via cell cycle arrest |
5i | MCF-7 (Breast) | 0.30 | Dual EGFR/VGFR2 inhibition |
1d | MCF-7 (Breast) | 1.74 | Induces apoptosis; inhibits proliferation |
2 | HCT116 (Colon) | 9.20 | Targeting EGFR pathway |
The compound 5i demonstrated an IC50 value of 0.30 µM against the MCF-7 breast cancer cell line, indicating significant potency compared to traditional chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity
Compound ID | Bacterial Strain | MIC (µg/mL) |
---|---|---|
10 | Bacillus cereus | 32 |
10 | Micrococcus luteus | 128 |
These findings suggest that modifications within the pyrazolo[3,4-d]pyrimidine scaffold can enhance antibacterial properties.
Case Study on MCF-7 Cells
In vitro studies on compound 5i revealed significant inhibition of tumor growth in MCF-7 cells alongside induction of apoptosis. Flow cytometric analysis confirmed that compound 1a induced apoptosis at low micromolar concentrations, validating its potential as a therapeutic agent.
A549 Cell Line Study
A549 lung cancer cells treated with compound 1a exhibited reduced viability and increased apoptotic markers, underscoring its efficacy in targeting lung cancer cells.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Known for its anticancer activity.
®-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A potent FLT3 kinase inhibitor used in the treatment of acute myeloid leukemia.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CDK2 and its potential for diverse therapeutic applications .
Biological Activity
The compound 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone is a pyrazolo-pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities supported by recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the ability of compounds containing the pyrazolo[3,4-d]pyrimidine structure to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for their efficacy against tumor cells .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 5.2 | Apoptosis induction |
HepG2 | 7.8 | Cell cycle arrest |
A549 (Lung) | 6.5 | Inhibition of proliferation |
Antibacterial Activity
In addition to anticancer effects, pyrazolo-pyrimidine derivatives have demonstrated antibacterial activity. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating bacterial infections .
Table 2: Summary of Antibacterial Activity
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 12 | Effective |
Escherichia coli | 15 | Moderate |
Pseudomonas aeruginosa | 20 | Limited |
Other Pharmacological Activities
Recent studies have also explored other biological activities of this compound, including anti-inflammatory and antiviral effects. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and viral replication in vitro .
Case Studies
- Case Study on Anticancer Effects : A clinical trial assessed the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects .
- Case Study on Antibacterial Effects : An investigation into the antibacterial properties of various pyrazolo derivatives revealed that one compound significantly reduced bacterial load in a murine model of infection, demonstrating its potential as a therapeutic agent .
Properties
CAS No. |
62141-19-9 |
---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclopentan-1-one |
InChI |
InChI=1S/C16H14N4O/c21-14-8-4-7-12(14)15-13-9-19-20(16(13)18-10-17-15)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2 |
InChI Key |
GZCSSJVYFUHQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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